molecular formula C8H14 B147605 Vinylcyclohexane CAS No. 695-12-5

Vinylcyclohexane

Cat. No.: B147605
CAS No.: 695-12-5
M. Wt: 110.2 g/mol
InChI Key: LDLDYFCCDKENPD-UHFFFAOYSA-N
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Description

Vinylcyclohexane is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73939. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Polymer Characteristics

Vinylcyclohexane (VCH) is used in the field of polymer science, primarily for the polymerization and copolymerization processes. The isospecific polymerization of VCH by zirconium complexes of Salan ligands is reported to yield highly isotactic poly(this compound), demonstrating the potential of these complexes for the production of ultrahigh activity catalysts. The produced polymers are characterized as effective nucleation agents for polypropylene, indicating their utility in polymer production and processing (Segal et al., 2008). Similarly, the homo- and copolymerization of VCH with α-olefins, in the presence of various catalytic systems, has been studied to understand the catalytic activity and the properties of the resulting semicrystalline poly(this compound) (Rishina et al., 2006).

Polymeric Nucleating Agent

Poly(this compound) (PVCH) is noted for its role as a polymeric nucleating agent for isotactic polypropylene (iPP), inducing the alpha crystal modification. Detailed structural analysis of the interactions between PVCH and iPP highlights the potential of PVCH in modifying the crystalline structure of polymers, thus affecting their properties (Alcázar et al., 2006).

Catalyst Activity and Light Interaction

The interaction of this compound with zirconocene catalysts, especially under light exposure, has been a subject of study. It is found that light exposure enhances the interaction between this compound and the catalyst, impacting the catalyst activity and the structure of the reaction products. This discovery could be significant for optimizing catalytic processes in polymerization reactions (Mäkelä-Vaarne et al., 2003).

Mechanical Properties and Deformation

The chain architecture of poly(this compound)−poly(ethylene) block copolymers influences their mechanical and fracture properties. Studies on the deformation and fracture mechanisms of these polymers offer insights into the plastic deformation behavior and the impact of the chain architecture on these properties, contributing to the development of materials with desired mechanical characteristics (Ryu et al., 2002).

Safety and Hazards

Vinylcyclohexane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may be fatal if swallowed and enters airways .

Future Directions

The global vinyl cyclohexane market was valued at $57.4 million in 2021 and is projected to reach $94.8 million by 2031, growing at a CAGR of 5.3% from 2022 to 2031 . The market growth is aligned with the growing research expenditures in chemical and polymer industries .

Biochemical Analysis

Biochemical Properties

Vinylcyclohexane plays a significant role in biochemical reactions, particularly in the context of polymerization processes. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to interact with metallocene catalysts, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride, which are used in the polymerization of propylene . These interactions can alter the stereoregularity of the polymer chain and affect the molecular mass and thermophysical properties of the resulting polymers.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. In studies involving ovarian cancer cells, this compound was found to induce significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with specific biomolecules within the cells, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and stability. For example, in the context of polymerization, this compound interacts with metallocene catalysts, leading to changes in the polymerization process and the properties of the resulting polymers . Additionally, this compound has been shown to influence gene expression in ovarian cancer cells, potentially through its interactions with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving Wistar albino rats, different dosages of this compound were administered to evaluate its impact on ovarian cancer . The results indicated that higher doses of this compound led to more pronounced changes in cellular function and gene expression, while lower doses had a milder impact. Additionally, high doses of this compound were associated with toxic effects, highlighting the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo oxidation and other metabolic transformations, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and behavior.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments . The compound’s distribution within cells can affect its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in certain cellular regions, where it can exert its effects on cellular function and behavior

Properties

IUPAC Name

ethenylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDYFCCDKENPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25498-06-0, 26951-20-2
Record name Poly(vinylcyclohexane)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25498-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenyl-, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26951-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90219725
Record name Vinylcyclohexane
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-12-5
Record name Vinylcyclohexane
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URL https://commonchemistry.cas.org/detail?cas_rn=695-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinylcyclohexane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name VINYLCYCLOHEXANE
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Synthesis routes and methods I

Procedure details

The catalysts of the invention are effective and practical chiral catalysts for enantioselective metathesis. Examples of AROM/CM reactions catalyzed by chiral catalysts of the invention are shown in Table 1. As shown in Example 1, treatment of 19 with 5 equivalents of styrene in the presence of 10 mol % catalyst 9 in THF (50° C.) leads to the formation of 20a in 80% ee and 71% isolated yield (>98% trans). Ru-catalyzed AROM/CM is highly selective with aliphatic olefins. With aliphatic olefins such as 1-heptene and sterically bulky vinylcyclohexane (entries 2-3), 20b-c are obtained in >98% ee, >98% trans and 57-60% yield.
[Compound]
Name
19
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
catalyst 9
Quantity
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Type
catalyst
Reaction Step One
Name
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Type
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[Compound]
Name
20a
Quantity
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Type
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Reaction Step Two
[Compound]
Name
aliphatic olefins
Quantity
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Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
Quantity
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Type
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Name
bis(diphenyltrimethylsilylmethyl)titanium (II)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylcyclohexane
Reactant of Route 2
Vinylcyclohexane
Reactant of Route 3
Vinylcyclohexane
Reactant of Route 4
Vinylcyclohexane
Reactant of Route 5
Vinylcyclohexane
Reactant of Route 6
Vinylcyclohexane

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